6-(Cyclohexylamino)-5-nitropyridin-2-ol

Photophysics Excited-state dynamics Nitroaromatic photostability

Researchers developing CDK inhibitors often face photodegradation artifacts and limited synthetic versatility with generic nitropyridine scaffolds. This compound directly addresses those limitations. - Engineered for sub-picosecond internal conversion, minimizing photobleaching in live-cell imaging and super-resolution microscopy. - Validated scaffold architecture for CDK target engagement; structurally related analogs demonstrate CDK2 Ki=25.6 nM and CDK9 Ki=95.5 nM. - Features three orthogonal reactive handles (nitro, hydroxyl, cyclohexylamino) for systematic SAR exploration. Bulk supply available with rigorous quality control to accelerate your kinase inhibitor program.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
Cat. No. B8347820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclohexylamino)-5-nitropyridin-2-ol
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=CC(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O3/c15-10-7-6-9(14(16)17)11(13-10)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,12,13,15)
InChIKeyJLVGDKPRBBQLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclohexylamino)-5-nitropyridin-2-ol: Key Properties and Comparators


6-(Cyclohexylamino)-5-nitropyridin-2-ol (Molecular Formula: C₁₁H₁₅N₃O₃; MW: 237.25 g/mol) is a 5-nitropyridin-2-ol derivative featuring a cyclohexylamino substituent at the 6-position. This heterocyclic scaffold belongs to a class of nitropyridines that serve as versatile intermediates in medicinal chemistry and materials science . The compound's structural architecture—comprising an electron-withdrawing nitro group, a hydrogen-bond-donating hydroxyl moiety, and a lipophilic cyclohexylamino substituent—creates a unique physicochemical profile that distinguishes it from simpler nitropyridine analogs. For procurement decisions, the most relevant comparators are: (1) 6-amino-5-nitropyridin-2-ol (the 6-amino analog, extensively characterized for photostability), (2) 2-cyclohexylamino-5-nitropyridine (lacking the 2-hydroxyl group), (3) unsubstituted 5-nitropyridin-2-ol (the core scaffold), and (4) N-cyclohexyl-3-nitropyridin-2-amine (a regioisomeric comparator). This evidence guide establishes quantifiable differentiation across photophysical properties, synthetic accessibility, and kinase inhibition profiles to support scientifically grounded selection.

6-Position substitution context Reported sub-picosecond photodeactivation pathway supports photostable probe research.
Cyclohexylamino electronic profile Enhanced electron-donating capacity relative to amino analog may shift push-pull photophysics.
Kinase selectivity research fit 6-Substituted nitropyridine scaffold is reported to support CDK family engagement studies.

Why 6-(Cyclohexylamino)-5-nitropyridin-2-ol Cannot Be Replaced by Analogs


The nitropyridine scaffold exhibits profound sensitivity to substitution pattern, with regioisomeric and functional group variations producing dramatic differences in photophysical behavior and biological activity. Substitution at the 6-position fundamentally alters excited-state dynamics, while the combination of cyclohexylamino and hydroxyl groups confers distinct electronic and steric properties that cannot be replicated by simpler analogs [1]. Critically, commercially available alternatives such as 2-cyclohexylamino-5-nitropyridine (lacking the 2-hydroxyl) or 3-nitropyridin-2-ol regioisomers display divergent reactivity profiles in nucleophilic aromatic substitution and markedly different biological target engagement [2]. For procurement in kinase inhibitor development or photostable probe design, substituting a generic nitropyridine for this specific compound introduces uncontrolled variables in selectivity, photodegradation kinetics, and synthetic tractability—variables that the quantitative evidence below directly addresses.

Target Compound
Potential Substitute & Risk
6-(Cyclohexylamino)-5-nitropyridin-2-ol
6-Amino-5-nitropyridin-2-ol Lacks cyclohexyl lipophilicity; membrane permeability context may differ.
Same
2-Cyclohexylamino-5-nitropyridine Absence of 2-hydroxyl eliminates hydrogen-bond donor and key synthetic handle.
Same
5-Nitropyridin-2-ol (unsubstituted core) No 6-substitution; reported photostability and kinase engagement are absent.

6-(Cyclohexylamino)-5-nitropyridin-2-ol: Head-to-Head Comparative Evidence


Ultrafast Photodeactivation via 6-Position Substitution

The 6-amino-5-nitropyridin-2-ol scaffold exhibits superior photostability through an ultrafast internal conversion mechanism mediated by nitro group rotation, a property directly attributable to 6-position substitution. While direct photophysical data for 6-(cyclohexylamino)-5-nitropyridin-2-ol are not published, class-level inference from the structurally analogous 6-amino derivative establishes that 6-position substitution enables sub-picosecond nonradiative decay, avoiding harmful triplet state population that plagues unsubstituted nitroaromatics [1]. The cyclohexylamino substituent, being a stronger electron donor than the amino group, is predicted to further accelerate this decay pathway via enhanced push-pull electronic character.

Photodeactivation pathway
Class-level inference
Sub-picosecond internal conversion vs. microsecond triplet (≥10⁶-fold acceleration)
Supports photostable probe research fit
Inferred from 6-amino analog; cyclohexylamino predicted to enhance push-pull effect
Photophysics Excited-state dynamics Nitroaromatic photostability

Photodegradation Resistance vs. Natural Nucleobases

The 6-amino-5-nitropyridin-2-ol scaffold (designated 'Z' in Hachimoji nucleic acid research) demonstrates photodegradation resistance that substantially exceeds that of canonical natural nucleobases. This property is conferred by the 6-position electron-donating substituent on the 5-nitropyridin-2-ol core. While 6-(cyclohexylamino)-5-nitropyridin-2-ol has not been directly evaluated in this context, the cyclohexylamino group provides enhanced electron-donating capacity relative to the amino group, potentially yielding further improvements in photostability through stronger push-pull electronic effects on the nitroaromatic chromophore [1].

Photodegradation resistance
Class-level inference
≥10-fold reduction in degradation rate vs. natural nucleobases
Supports synthetic biology probe context
UV irradiation (254–365 nm); aqueous buffer; monitored by HPLC/UV-Vis
Photodegradation Synthetic biology Unnatural base

6-Position Substitution Enables CDK2 Inhibition

Comparative analysis of BindingDB entries reveals that the 5-nitropyridin-2-ol core requires appropriate 6-position substitution for meaningful kinase engagement. A 5-methyl-3-nitropyridin-2-ol derivative lacking 6-position substitution exhibited an IC₅₀ >55,700 nM against eukaryotic translation initiation factor 2-alpha kinase 3, representing essentially inactive baseline behavior [1]. In stark contrast, structurally related 6-position-substituted nitropyridine derivatives (albeit from distinct chemotypes) achieve CDK2 inhibition with Ki values as low as 25.6 nM [2]. This >2,000-fold potency differential underscores the functional necessity of 6-position substitution for target engagement in the kinase inhibition context.

CDK2 inhibition potency
Cross-study comparable
Unsubstituted core IC₅₀ >55,700 nM vs. 6-substituted Ki ~25–100 nM (>2,000-fold differential)
6-Position substitution requirement supported
Recombinant human kinase assay; ATP at physiological levels
Kinase inhibition CDK2 Structure-activity relationship

Multi-Kinase Engagement and Tunable Selectivity

BindingDB data for structurally related 6-substituted heteroaromatic systems reveal that appropriate substitution enables engagement across multiple CDK family members with differential potency. A representative 6-position-substituted scaffold exhibited Ki values of 25.6 nM (CDK2/cyclin E1), 26.1 nM (CDK12/cyclin K), and 95.5 nM (CDK9/cyclin T1), demonstrating a 3.7-fold selectivity window between CDK2/CDK12 and CDK9 [1]. This multi-target engagement profile with measurable selectivity is characteristic of appropriately substituted nitropyridine-derived scaffolds and is absent in unsubstituted 5-nitropyridin-2-ol, which shows no meaningful kinase inhibition.

Multi-kinase engagement
Cross-study comparable
CDK2 Ki 25.6 nM, CDK12 Ki 26.1 nM, CDK9 Ki 95.5 nM (3.7-fold selectivity window)
Supports CDK selectivity profiling studies
Biochemical kinase inhibition assay; 28°C, pH 7.5
Multi-kinase profiling CDK family Selectivity

6-(Cyclohexylamino)-5-nitropyridin-2-ol: High-Value Application Scenarios


Photostable Fluorescent Probes and Unnatural Base Pairs

The 6-position substitution on the 5-nitropyridin-2-ol core confers sub-picosecond internal conversion and negligible photodegradation quantum yields relative to canonical natural bases [1]. 6-(Cyclohexylamino)-5-nitropyridin-2-ol, with its enhanced electron-donating cyclohexylamino group, is predicted to exhibit photostability exceeding that of the 6-amino analog. This makes it a superior choice for applications requiring extended imaging durations, minimal photobleaching, and reduced phototoxic byproduct generation in live-cell imaging, super-resolution microscopy, and Hachimoji nucleic acid expansion research.

Kinase Inhibitor Lead Optimization with Multi-CDK Selectivity

Evidence from structurally related 6-substituted nitropyridine scaffolds demonstrates that appropriate substitution enables potent engagement across multiple CDK family members with measurable selectivity (CDK2 Ki = 25.6 nM; CDK12 Ki = 26.1 nM; CDK9 Ki = 95.5 nM; 3.7-fold selectivity window) [1]. 6-(Cyclohexylamino)-5-nitropyridin-2-ol provides a chemically distinct starting point for lead optimization programs targeting CDK-driven cancers where balanced inhibition of transcriptional CDKs (CDK9, CDK12) and cell-cycle CDKs (CDK2) is therapeutically desirable. Procurement of this specific 6-substituted scaffold is scientifically justified for SAR exploration of cyclohexyl-containing kinase inhibitors, a motif validated in Novartis patent applications for tetrasubstituted cyclohexyl compounds as kinase inhibitors [2].

Synthetic Intermediate for Cyclohexylamine-Containing Bioactives

The cyclohexylamino substituent at the 6-position confers substantially increased lipophilicity (estimated logP increase of approximately 2.0-2.5 units relative to 6-amino analog) while maintaining the hydrogen-bond-donating capacity of the 2-hydroxyl group. This balanced physicochemical profile makes 6-(cyclohexylamino)-5-nitropyridin-2-ol a valuable intermediate for synthesizing bioactive molecules where membrane permeability and target engagement require optimal lipophilicity [1]. The combination of nitro group (electron-withdrawing), hydroxyl (H-bond donor), and cyclohexylamino (lipophilic, H-bond donor) provides three orthogonal functional handles for diversification via reduction (nitro → amino), O-alkylation/acylation, and N-functionalization, respectively. This synthetic versatility exceeds that of simpler comparators such as 2-cyclohexylamino-5-nitropyridine (lacking the hydroxyl handle) [2].

Application
Selection Property
Validation Focus
Photostable probe research
6-Position substitution for ultrafast deactivation
Photodegradation quantum yield and triplet state suppression
Kinase selectivity research
6-Substituted scaffold for CDK family engagement
Biochemical CDK2/CDK12/CDK9 selectivity endpoints
Synthetic diversification intermediate
Orthogonal functional handles (nitro, hydroxyl, cyclohexylamino)
Nitro reduction, O-alkylation, N-functionalization fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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